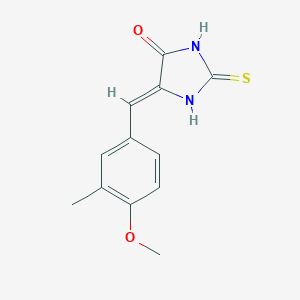
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone is an organic compound with a complex structure that includes a benzylidene group, a thioxo group, and an imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone typically involves the condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The pathways involved often include inhibition of key signaling molecules or disruption of cellular processes .
相似化合物的比较
Similar Compounds
- 5-(4-methoxy-3-methylbenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid
Uniqueness
5-(4-methoxy-3-methylbenzylidene)-2-thioxo-4-imidazolidinone is unique due to its specific structural features, such as the presence of both a thioxo group and an imidazolidinone ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.3g/mol |
IUPAC 名称 |
(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-7-5-8(3-4-10(7)16-2)6-9-11(15)14-12(17)13-9/h3-6H,1-2H3,(H2,13,14,15,17)/b9-6- |
InChI 键 |
BMKGBRDHAATABX-TWGQIWQCSA-N |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
手性 SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)N2)OC |
规范 SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-(1-ADAMANTYL)-3-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE](/img/structure/B447845.png)
![3-[(3-Bromoanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B447846.png)
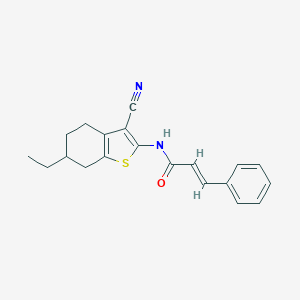
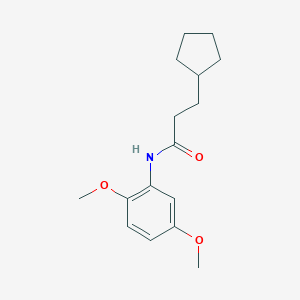
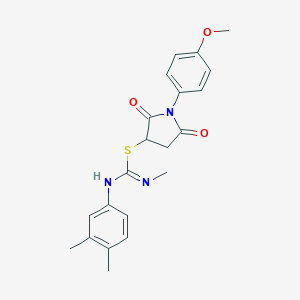
![methyl 2-({3,5-bisnitrobenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447854.png)
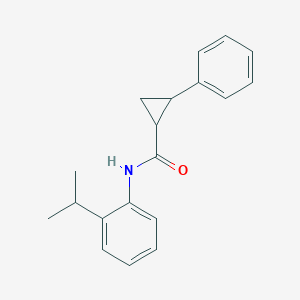
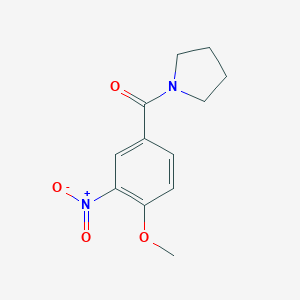
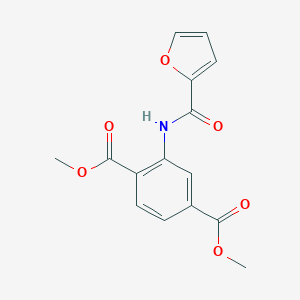
![Propyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447862.png)
![(3-Amino-6-butylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-6-butylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447864.png)
![N-[1-(1-adamantyl)ethyl]-5-methyl-2-furamide](/img/structure/B447865.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B447866.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B447868.png)
